

N-Chloroacetanilide: A Technical Guide to Thermodynamic Properties and Stability

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **N-Chloroacetanilide**

Cat. No.: **B1580650**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermodynamic properties and stability profile of **N-Chloroacetanilide**. While specific experimental thermodynamic data for this compound is sparse in existing literature, this document outlines the established knowledge regarding its stability, primarily governed by the Orton rearrangement, and furnishes detailed, generalized experimental protocols for the determination of its thermodynamic and stability characteristics. This guide is intended to be a foundational resource for researchers working with **N-Chloroacetanilide**, enabling a thorough understanding of its chemical behavior and providing a roadmap for generating critical data.

Thermodynamic and Physical Properties

Direct experimental values for key thermodynamic properties of **N-Chloroacetanilide**, such as enthalpy of formation, Gibbs free energy of formation, and heat capacity, are not readily available in the surveyed literature. However, its fundamental physical properties have been documented. For context, properties of the more stable C-chloro isomers are also included where available.

Table 1: Physical and Computed Properties of Chloroacetanilides

Property	N-Chloroacetanilide	O-Chloroacetanilide	m-Chloroacetanilide	p-Chloroacetanilide
CAS Number	579-11-3	533-17-5	588-07-8	539-03-7
Molecular Formula	C ₈ H ₈ CINO	C ₈ H ₈ CINO	C ₈ H ₈ CINO	C ₈ H ₈ CINO
Molecular Weight	169.61 g/mol [1]	169.61 g/mol	169.61 g/mol	169.61 g/mol [2]
Melting Point	87-88 °C (melts with decomposition) [3]	86-88 °C [4]	77-78 °C	176-179 °C [5] [6]
Boiling Point	Not applicable	-	-	333 °C (at 760 mmHg) [5] [6]
Vapor Pressure	Not available	0.0000433 mmHg [4]	Not available	8.33 x 10 ⁻⁶ mmHg (estimated) [2]
LogP (Computed)	1.9 [1]	1.6 [4]	-	2.1 [2]

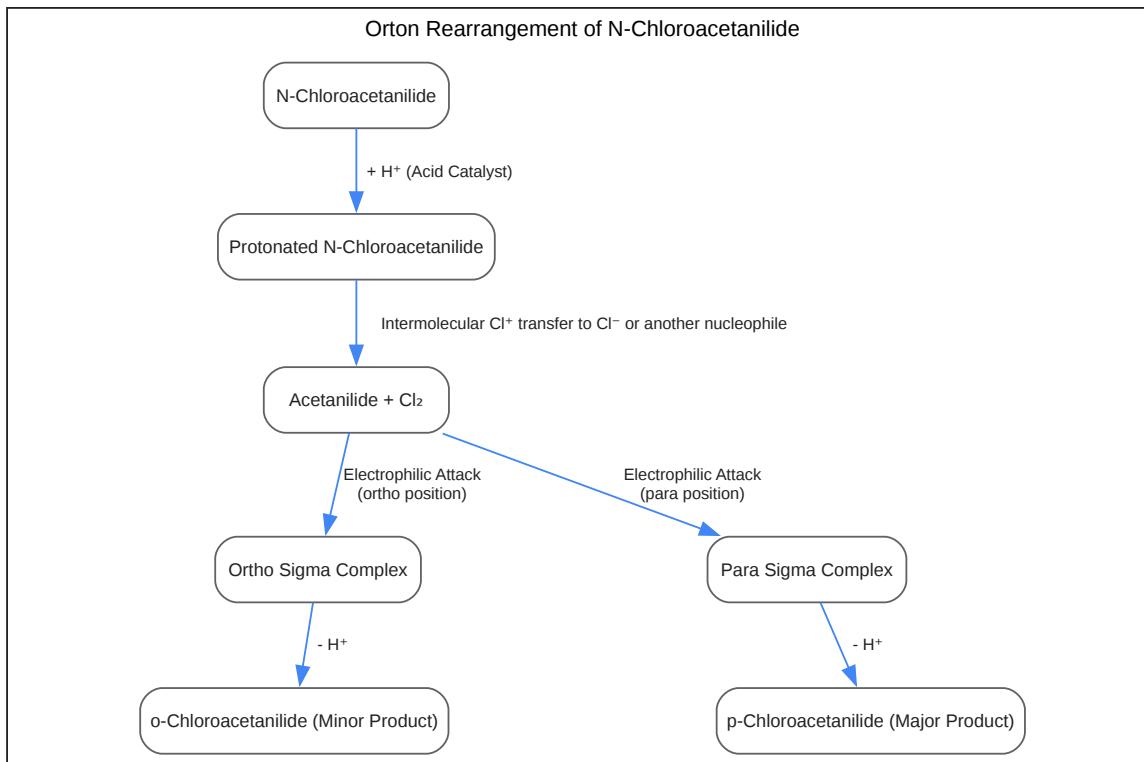
Note: The melting point of **N-Chloroacetanilide** is highly dependent on the rate of heating due to its thermal decomposition.[\[3\]](#)

Stability Profile and Decomposition Pathways

The stability of **N-Chloroacetanilide** is a critical consideration due to its propensity to undergo rearrangement and decomposition under various conditions, including heat, acid catalysis, and light.

Thermal Stability

N-Chloroacetanilide is thermally labile. When heated above its melting point (around 87-88 °C), it undergoes a profound and often violent decomposition.[\[3\]](#) The reaction is complex, producing a mixture of C-chloroacetanilides and other degradation products. Observations


show that upon slow heating to 100 °C, a delayed but vigorous reaction can occur, with temperatures momentarily rising above 200 °C, resulting in a purple, crystalline mass.^[3] This indicates the decomposition is highly exothermic.

The Orton Rearrangement

The primary and most well-documented reaction of **N-Chloroacetanilide** is the Orton rearrangement. This reaction involves the migration of the chlorine atom from the nitrogen to the aromatic ring, yielding primarily para-chloroacetanilide and a smaller amount of the ortho-isomer.^[7]

Key characteristics of the Orton rearrangement:

- Mechanism: It is an acid-catalyzed, intermolecular process. The proposed mechanism involves the formation of molecular chlorine (Cl₂) as a key intermediate, which then acts as the electrophile in a standard electrophilic aromatic substitution reaction on an acetanilide molecule.^{[3][7]}
- Catalysis: The rearrangement is efficiently catalyzed by strong acids like HCl.^[7] Solid acid catalysts, such as montmorillonite clays, have also been shown to effectively promote the reaction, often with higher efficiency and better para/ortho selectivity compared to HCl-mediated reactions.^[7]
- Initiation: Besides acid catalysis, the rearrangement can be initiated by light or free-radical initiators like benzoyl peroxide, which suggests a homolytic mechanism can also occur.^[7]

[Click to download full resolution via product page](#)

Caption: Acid-catalyzed intermolecular Orton rearrangement pathway.

Hydrolytic and Photochemical Stability

While specific kinetic studies on the hydrolysis of **N-Chloroacetanilide** are not prominent, studies on related chloroacetamide herbicides indicate that both acid- and base-catalyzed hydrolysis are potential degradation pathways.^[8] Base-catalyzed hydrolysis typically proceeds via an S_N2 reaction, substituting the chloride, while acid-catalyzed hydrolysis can lead to amide cleavage.

The photo-change of **N-Chloroacetanilide** has been noted, and the Orton rearrangement can be promoted by light, indicating susceptibility to photodegradation.^{[7][9]} The degradation mechanism in the presence of UV light may involve homolytic cleavage of the N-Cl bond.

Experimental Protocols for Characterization

Given the lack of published quantitative data, this section provides detailed, generalized methodologies for determining the thermodynamic and stability properties of **N-Chloroacetanilide**.

Determination of Thermodynamic Properties

3.1.1 Enthalpy of Formation (ΔH_f°)

The standard enthalpy of formation is typically determined using bomb calorimetry.

- Principle: The compound is completely combusted in a high-pressure oxygen environment within a constant-volume vessel (the "bomb"). The heat released by the combustion (enthalpy of combustion, ΔH_c°) is measured by the temperature rise of the surrounding water bath. The enthalpy of formation can then be calculated using Hess's Law.
- Methodology:
 - A precisely weighed pellet (approx. 0.5-1.0 g) of **N-Chloroacetanilide** is placed in the sample holder of a bomb calorimeter.
 - A fuse wire is positioned to contact the sample.
 - The bomb is sealed, purged, and filled with high-purity oxygen to a pressure of approximately 30 atm.
 - A small, known amount of water is added to the bomb to ensure all chlorine is converted to aqueous HCl.
 - The bomb is submerged in a known volume of water in the calorimeter's insulated jacket.
 - The system is allowed to reach thermal equilibrium. The initial temperature is recorded.
 - The sample is ignited via the fuse wire.
 - The temperature of the water bath is recorded at regular intervals until a stable final temperature is reached.

- The heat capacity of the calorimeter system (C_{cal}) is determined separately using a standard substance with a known heat of combustion (e.g., benzoic acid).
- The heat of combustion is calculated, and corrections are made for the formation of nitric acid (from residual N_2) and aqueous hydrochloric acid.
- ΔH_f° is calculated from the corrected ΔH_c° using the known enthalpies of formation of the products (CO_2 , H_2O , and HCl).

3.1.2 Heat Capacity (C_p) and Standard Entropy (S°)

These properties are best determined using adiabatic calorimetry.

- Principle: A known quantity of heat is supplied to the sample in a series of steps, and the resulting temperature increase is measured under adiabatic conditions (no heat exchange with the surroundings).
- Methodology:
 - A known mass of the sample is sealed in a calorimeter vessel.
 - The calorimeter is cooled to a very low temperature (e.g., near absolute zero).
 - The system is maintained under high vacuum to ensure adiabatic conditions.
 - A precisely measured amount of electrical energy (heat) is supplied to the sample, and the resulting temperature increase (ΔT) is measured.
 - The heat capacity ($C_p = \text{Heat supplied} / \Delta T$) is calculated at numerous temperatures, typically from near 0 K up to and beyond room temperature.
 - The standard molar entropy at a given temperature T (e.g., 298.15 K) is calculated by integrating the C_p/T vs. T curve from 0 K to T .

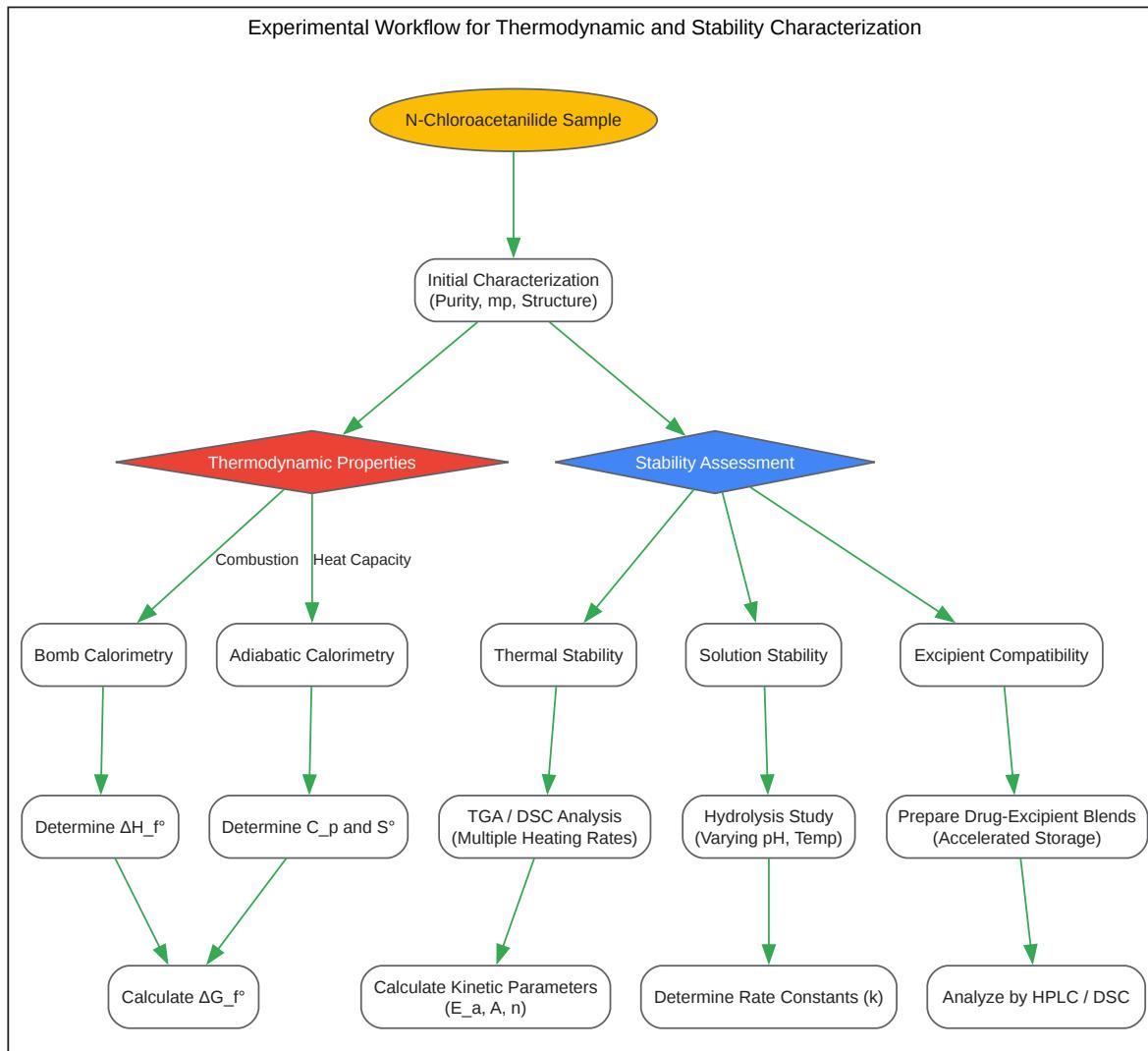
Stability Assessment

3.2.1 Thermal Stability using TGA and DSC

Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are essential for assessing thermal stability.

- Principle: TGA measures the change in mass of a sample as a function of temperature, while DSC measures the heat flow into or out of a sample relative to a reference.
- Methodology:
 - Sample Preparation: A small amount of sample (typically 2-10 mg) is weighed into an appropriate pan (e.g., aluminum or alumina).
 - TGA Analysis:
 - The sample is placed in the TGA furnace.
 - The furnace is heated at a constant rate (e.g., 10 °C/min) under a controlled atmosphere (e.g., nitrogen or air, at a flow rate of 20-50 mL/min).
 - The mass of the sample is recorded as a function of temperature. The resulting curve shows the onset temperature of decomposition and the percentage of mass loss at different stages.
 - DSC Analysis:
 - The sample pan and an empty reference pan are placed in the DSC cell.
 - The cell is heated at a constant rate (e.g., 10 °C/min) under a controlled atmosphere.
 - The differential heat flow is recorded. The resulting thermogram shows endothermic events (like melting) and exothermic events (like decomposition or crystallization). For **N-Chloroacetanilide**, a sharp exotherm following melting would be expected, confirming its exothermic decomposition.
 - Kinetic Analysis: By performing TGA runs at multiple heating rates (e.g., 5, 10, 15, 20 °C/min), model-free kinetic methods (e.g., Flynn-Wall-Ozawa) can be used to determine the activation energy (E_a) of the decomposition process.[\[10\]](#)[\[11\]](#)

3.2.2 Solution-State Stability (Hydrolysis)


- Principle: The concentration of the compound is monitored over time in aqueous solutions at different pH values and temperatures.
- Methodology:
 - Prepare a series of aqueous buffer solutions covering a relevant pH range (e.g., pH 2, 5, 7, 9).
 - Prepare a stock solution of **N-Chloroacetanilide** in a suitable water-miscible organic solvent (e.g., acetonitrile).
 - Spike a small volume of the stock solution into each buffer solution at a controlled temperature (e.g., 25 °C, 40 °C, 60 °C) to start the experiment. The final organic solvent concentration should be low (<1%) to minimize its effect.
 - At specified time points, withdraw aliquots from each solution.
 - Immediately quench any reaction if necessary (e.g., by dilution with mobile phase) and analyze the concentration of the remaining **N-Chloroacetanilide** using a stability-indicating HPLC-UV method.
 - Plot the natural logarithm of the concentration versus time. If the plot is linear, the reaction follows pseudo-first-order kinetics. The slope of the line gives the rate constant (k).
 - Determine the activation energy for hydrolysis at a given pH by using the Arrhenius equation with rate constants obtained at different temperatures.

3.2.3 Excipient Compatibility Study

- Principle: To assess potential interactions with common pharmaceutical excipients, the drug is mixed with individual excipients and stored under accelerated stability conditions (e.g., 40 °C / 75% RH).
- Methodology:
 - Prepare binary mixtures of **N-Chloroacetanilide** with various excipients (e.g., lactose, microcrystalline cellulose, magnesium stearate, croscarmellose sodium) in a 1:1 or other

relevant ratio. A sample of the pure compound should also be prepared as a control.

- Analyze the initial (time zero) samples using DSC and HPLC to establish a baseline.
- Store the mixtures in open or closed vials under accelerated conditions.
- At designated time points (e.g., 1, 2, 4 weeks), withdraw samples and analyze them.
- DSC Analysis: Compare the thermograms of the stored mixtures with the initial ones. The appearance of new peaks, disappearance of the drug's melting peak, or significant changes in peak shape or enthalpy can indicate an interaction.
- HPLC Analysis: Quantify the amount of **N-Chloroacetanilide** remaining and look for the appearance of new peaks, which would indicate degradation products.

[Click to download full resolution via product page](#)

Caption: Workflow for comprehensive thermodynamic and stability analysis.

Conclusion

N-Chloroacetanilide is a thermally sensitive compound whose chemistry is dominated by the facile Orton rearrangement. While a complete, experimentally verified thermodynamic dataset is currently absent from the literature, its stability profile can be qualitatively understood through

its known decomposition pathways. For researchers in synthetic chemistry or professionals in drug development who may encounter this or similar N-haloamide structures, a thorough experimental evaluation is critical. The protocols outlined in this guide for calorimetry, thermal analysis, and stability studies provide a robust framework for generating the necessary data to ensure the safe handling, storage, and application of **N-Chloroacetanilide**.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. N-Chloroacetanilide | C8H8ClNO | CID 11365 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. N-(4-Chlorophenyl)acetamide | C8H8ClNO | CID 10871 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. spcmc.ac.in [spcmc.ac.in]
- 4. Chloroacetanilide | C8H8ClNO | CID 11485 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Page loading... [wap.guidechem.com]
- 6. 4'-Chloroacetanilide | 539-03-7 | FC20179 | Biosynth [biosynth.com]
- 7. nopr.niscpr.res.in [nopr.niscpr.res.in]
- 8. mdpi.com [mdpi.com]
- 9. cdnsciencepub.com [cdnsciencepub.com]
- 10. ijarem.net [ijarem.net]
- 11. Kinetics and Thermal Decomposition Studies of Oxomemazine by Isoconversional Protocols – Oriental Journal of Chemistry [orientjchem.org]
- To cite this document: BenchChem. [N-Chloroacetanilide: A Technical Guide to Thermodynamic Properties and Stability]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1580650#thermodynamic-properties-and-stability-of-n-chloroacetanilide>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com